![molecular formula C23H18N2O3 B1680109 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid CAS No. 5335-97-7](/img/structure/B1680109.png)

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid

Übersicht

Beschreibung

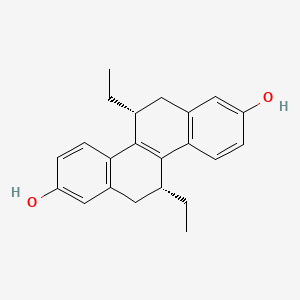

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C23H18N2O3 . It has a molecular weight of 370.4 g/mol . The compound is also known by other names such as NSC1011 and CHEMBL1979298 .

Molecular Structure Analysis

The compound has a complex structure that includes a hydroxyquinoline ring, a phenylmethyl group, and a benzoic acid group . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C23H18N2O3/c26-22-19 (13-10-16-7-4-14-24-21 (16)22)20 (15-5-2-1-3-6-15)25-18-11-8-17 (9-12-18)23 (27)28/h1-14,20,25-26H, (H,27,28) . Physical And Chemical Properties Analysis

This compound has several computed properties, including an XLogP3-AA value of 4.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 370.13174244 g/mol . The topological polar surface area is 82.4 Ų .Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Impact

Studies on the degradation of related compounds, such as acetaminophen, through advanced oxidation processes (AOPs) highlight the environmental relevance of hydroxyquinoline derivatives. These processes lead to the generation of various by-products with potential environmental and toxicological implications (Qutob et al., 2022). Understanding these degradation pathways and by-products is crucial for assessing the environmental impact of hydroxyquinoline-based compounds and their safe disposal.

Medicinal Chemistry and Biological Activities

Hydroxyquinolines, including derivatives similar to the compound of interest, have garnered attention for their significant biological activities. Their ability to chelate metal ions makes them potent candidates for treating various diseases, including cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021). Research into these derivatives aims to explore their therapeutic potential further, especially in developing target-based broad-spectrum drug molecules.

Structure-Activity Relationships in Natural Compounds

The study of natural carboxylic acids, including benzoic acid derivatives, provides insights into the structure-activity relationships that dictate their antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020). These investigations are vital for understanding how structural differences influence the biological activities of compounds, including hydroxyquinoline derivatives.

Pharmacological Importance of Heterocyclic Compounds

Isoquinoline derivatives, structurally related to hydroxyquinolines, exhibit a wide range of biological potentials, including anti-fungal, anti-tubercular, and anti-tumor activities. The exploration of these compounds emphasizes the importance of heterocyclic aromatic compounds in modern therapeutics and their role in developing novel pharmacotherapeutic agents (Danao et al., 2021).

Eigenschaften

IUPAC Name |

4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCFZETTYRDCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277170 | |

| Record name | NSC1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |

CAS RN |

5335-97-7 | |

| Record name | NSC1011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)